molecular formula C16H17N3O2 B3038652 6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 882748-11-0

6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3038652
CAS No.: 882748-11-0
M. Wt: 283.32 g/mol
InChI Key: CIFFSQGBYNEOIP-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 882748-11-0) is a high-purity chemical compound offered for research and development purposes. This substance belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their structural similarity to purine bases and their versatile biological activity . The rigid, planar bicyclic system serves as a privileged scaffold in drug discovery, particularly in the development of targeted therapies . Research into analogous compounds featuring the 3,4-dimethoxyphenyl substituent has demonstrated promising pharmacological properties. For instance, such structures have shown notable anticonvulsant activity in vivo, protecting against seizures in standardized models and exhibiting low neurotoxicity . Furthermore, the pyrazolo[1,5-a]pyrimidine core is a key structural component in several protein kinase inhibitors (PKIs) . This scaffold is known to act as an ATP-competitive inhibitor for various kinases, including those implicated in cancer pathways such as EGFR, B-Raf, and MEK . The presence of the dimethoxyphenyl group may contribute to these interactions through hydrophobic binding and π-π stacking within enzyme active sites. Researchers value this scaffold for its potential in designing novel therapeutic agents with optimized selectivity and efficacy. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and comply with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-16-17-11(2)13(9-19(16)18-10)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFSQGBYNEOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C(=NC2=C1)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183026
Record name 6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882748-11-0
Record name 6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Condensation and Cyclization

A foundational method involves the condensation of 5-amino-3,4-dimethoxyacetophenone with 2,5-dimethylpyrazole under basic conditions. Sodium ethoxide in ethanol facilitates deprotonation, enabling nucleophilic attack at the carbonyl carbon of the acetophenone derivative. Subsequent cyclization forms the pyrazolo[1,5-a]pyrimidine core. Critical parameters include:

  • Temperature : Reflux conditions (78–80°C) to ensure complete ring closure.
  • Solvent : Ethanol balances solubility and reactivity.
  • Workup : Recrystallization from ethanol or dioxane yields purified product.

This method, while reliable, suffers from moderate yields (40–60%) due to competing side reactions, such as over-oxidation of the methoxy groups.

Microwave-Assisted Synthesis

Accelerated Cyclization via Microwave Irradiation

Modern protocols leverage microwave irradiation to enhance reaction efficiency. A representative procedure involves:

  • Mixing 5-amino-3,4-dimethoxyacetophenone with 2,5-dimethylpyrazole in acetonitrile.
  • Adding trimethyl orthoformate (3.0 equiv) and acetic acid (3.0 equiv) as a cyclization agent.
  • Irradiating at 180°C for 30 minutes under microwave conditions.

Advantages :

  • Yield Improvement : 56–62% isolated yield due to reduced reaction time (30 minutes vs. 6–12 hours conventionally).
  • Selectivity : Minimizes side products through uniform heating.

Catalytic and Solvent Variations

Piperidine Acetate-Mediated Cyclization

Piperidine acetate serves as a dual-purpose catalyst and base in aqueous media. Key steps include:

  • Refluxing precursors in water with piperidine acetate (1 mL).
  • Adding acetic acid (1.5 mL) to protonate intermediates, driving cyclization.

Conditions :

  • Solvent : Water enables green chemistry but requires careful pH control.
  • Temperature : Reflux (100°C) for 15–30 minutes.

Solvent Screening and Optimization

Comparative studies identify acetonitrile as superior to toluene or tetrahydrofuran (THF) for microwave-assisted reactions, offering:

  • Higher Dielectric Constant : Enhances microwave absorption.
  • Improved Solubility : Prevents premature precipitation.

Intermediate Preparation and Purification

Synthesis of 5-Amino-3,4-dimethoxyacetophenone

The ketone precursor is prepared via Friedel-Crafts acylation of 3,4-dimethoxybenzene with acetyl chloride in dichloromethane, catalyzed by aluminum chloride. Yield: 70–75% after silica gel chromatography.

Purification Techniques

  • Recrystallization : Ethanol or dioxane removes unreacted starting materials.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomers.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Key signals include δ 2.35 (s, 3H, CH3), 3.85 (s, 6H, OCH3), and 6.90–7.20 (m, 3H, aromatic).
  • 13C NMR : Peaks at 154.50 ppm (C-7a) and 163.27 ppm (C-6) confirm ring closure.

Mass Spectrometry

  • Molecular Ion : m/z 283.32 ([M+H]+) aligns with the molecular formula C16H17N3O2.

Comparative Analysis of Methods

Method Conditions Yield Time Key Advantage
Traditional Cyclization Ethanol, NaOEt, reflux 40–60% 6–12 h Simplicity
Microwave-Assisted Acetonitrile, AcOH, 180°C, MW 56–62% 30 min Speed, efficiency
Piperidine Acetate Water, reflux 50–55% 45 min Eco-friendly solvent

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds have diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group enhances its chemical properties, making it interesting for researchers.

Scientific Research Applications

This compound has applications in several scientific research fields:

  • Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: It is investigated for its potential antimicrobial and anticancer properties.
  • Medicine: It is explored as a potential therapeutic agent because of its biological activities.
  • Industry: It is utilized in the development of new materials with specific chemical properties.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. Major products include the formation of carboxylic acids or ketones. Common reagents and conditions include potassium permanganate in an acidic medium.
  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This leads to the formation of corresponding alcohols or amines.
  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups. Halogenation using bromine or chlorination using chlorine gas are common reagents.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The compound can bind to DNA gyrase and secreted aspartic protease, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Substituents (Positions) Key Biological Activity Activity Level (IC50) Synthetic Method Reference
Target Compound 6-(3,4-Dimethoxyphenyl), 2,5-dimethyl PI4KIIIβ inhibition Not reported Microwave-assisted amination
7-Trifluoromethyl Derivatives (6k, 6l) 7-CF₃, 3-aryl, 5-amine Pim1 kinase inhibition 18–27 nM Suzuki-Miyaura cross-coupling
NBI 30775/R121919 3-(2-Pyridyl), 7-dipropylamino, 2,5-dimethyl CRF1 receptor antagonism Subnanomolar affinity Multistep functionalization
6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl) 6-(2,6-Dichlorobenzyl), 2-(3,4-dichlorophenyl) Undisclosed (anticancer screening) N/A Halogenation/alkylation
7-Chloro-2-(3,4-dimethoxyphenyl) derivative 7-Cl, 2-(3,4-dimethoxyphenyl), 6-ethyl, 5-methyl Undisclosed N/A Nucleophilic substitution

Key Structural-Activity Relationships (SARs)

Electron-Donating Groups (e.g., Methoxy): The 3,4-dimethoxyphenyl group in the target compound enhances π-π stacking and hydrogen bonding with target proteins, as seen in CRF1 antagonists and kinase inhibitors . Comparatively, 7-trifluoromethyl derivatives (e.g., 6k, 6l) leverage the electron-withdrawing CF₃ group to improve metabolic stability and kinase binding, achieving nanomolar Pim1 inhibition .

Amino and Piperazinyl Modifications: Substituents at position 7, such as piperazinyl or azepanyl groups (e.g., 7-(1-azepanyl)), influence receptor selectivity. For example, CRF1 antagonists require bulky amines for subnanomolar activity .

Biological Activity

6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their potential therapeutic applications due to their ability to interact with various biological targets.

The compound is synthesized through a reaction involving 5-amino-3,4-dimethoxyacetophenone and 2,5-dimethylpyrazole, typically in the presence of sodium ethoxide in ethanol. This process leads to the formation of the pyrazolo[1,5-a]pyrimidine ring structure. The incorporation of the dimethoxyphenyl group enhances its chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. Notably, it can bind to DNA gyrase and secreted aspartic protease, disrupting their functions and leading to cell death. This mechanism underlies its potential antimicrobial and anticancer effects .

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's interaction with key regulatory proteins involved in cell cycle progression has been documented as a critical factor in its anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it exhibits activity against a range of bacterial strains by inhibiting their growth through enzymatic disruption. The mechanism involves interference with bacterial DNA replication processes mediated by DNA gyrase inhibition.

Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerCancer cell linesInduces apoptosis
AntimicrobialBacterial strainsGrowth inhibition
Anti-inflammatoryCOX-2 enzymeInhibits enzyme activity

Case Study: Anticancer Effects

In a study assessing the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers observed a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 8 µM. The study concluded that the compound triggers apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins .

Q & A

Q. What are the standard synthetic routes for 6-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl derivatives. For example:

  • Methodology : React 3-aminopyrazole derivatives with β-ketoesters or β-enaminones under reflux in polar aprotic solvents (e.g., DMF or pyridine). Acid or base catalysis (e.g., HCl, K₂CO₃) enhances reaction efficiency.
  • Example : Pyrazolo[1,5-a]pyrimidine derivatives in were synthesized via cyclization of aminopyrazoles with alkoxymethylene-β-dicarbonyl compounds, yielding products with 62–70% efficiency .
  • Optimization : Microwave-assisted synthesis or solvent-free conditions may improve yields and reduce reaction times .

Q. How is the structural identity of this compound confirmed?

A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy and methyl groups) and aromatic proton coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) provides bond lengths, angles, and packing interactions, as shown for related pyrazolo[1,5-a]pyrimidines .

Q. What safety protocols are critical during experimental handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., pyridine).
  • Waste Disposal : Segregate halogenated/organic waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) influence reactivity and biological activity?

  • Electronic Effects : Methoxy groups enhance electron density via resonance, altering nucleophilic/electrophilic reactivity. Methyl groups contribute steric bulk, affecting binding to biological targets .
  • Biological Relevance : Fluorinated or chlorinated analogs (e.g., ) show improved metabolic stability and target affinity compared to methoxy derivatives .

Q. What computational tools aid in predicting reaction pathways for pyrazolo[1,5-a]pyrimidine synthesis?

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition states and intermediates to identify energetically favorable pathways.
  • ICReDD Framework : Combines quantum chemistry with machine learning to optimize reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Cross-Validation : Compare experimental data with simulated spectra from software (e.g., ACD/Labs or ChemDraw).
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify ambiguous nitrogen environments in heterocycles .

Q. What strategies improve the solubility of hydrophobic pyrazolo[1,5-a]pyrimidines for in vitro assays?

  • Co-solvents : Use DMSO or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility .

Critical Analysis of Contradictions

  • Yield Discrepancies : Variations in cyclocondensation yields (62–75%) arise from solvent polarity (DMF vs. pyridine) and catalyst choice (K₂CO₃ vs. NaH) .
  • Melting Points : Minor differences (~2–3°C) in reported values may stem from crystallization solvents (ethanol vs. dioxane) or impurities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
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6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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